molecular formula C14H11N3O3 B2553866 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1204297-29-9

2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B2553866
CAS RN: 1204297-29-9
M. Wt: 269.26
InChI Key: XFVKRAAFWIJHKH-UHFFFAOYSA-N
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Description

“2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the empirical formula C8H7N3O3 . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds has been studied in detail. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to require no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo [1,5-a]pyrimidin-3-carbonitriles in good yields .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(C(C(O)=O)=CN1)N2C1=CC(C)=N2 . The InChI representation is 1S/C8H7N3O3/c1-4-2-6-9-3-5(8(13)14)7(12)11(6)10-4/h2-3,9H,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 332–334 °C (MeOH, decomposition) . The 1H NMR (200 MHz, DMSO-d6) δ 10.44 (br. s, 1H, NH), 9.96 (br. s, 1H, NH), 7.64 (d, J = 7.8, 2H, ArH), 7.55 (d, J = 8.8, 2H, ArH), 7.10–7.42 (m, 9H, ArH), 6.54 (s, 1H, C (7)H), 2.30 (s, 3H, CH3), 2.21 (s, 3H, CH3) .

Scientific Research Applications

Synthesis and Biological Properties

  • A study by Shiota et al. (1999) explored derivatives of 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine, including compounds with a methyl substituent at the 3-position, showing essential qualities for potent in vivo activity as angiotensin II receptor antagonists (Shiota et al., 1999).
  • Kappe and Roschger (1989) investigated reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, leading to the synthesis of pyrimido and thiazolo pyrimidines, potentially related to the compound (Kappe & Roschger, 1989).

Antimicrobial and Anti-inflammatory Activities

  • Youssef et al. (2011) studied the biological activity of compounds structurally related to 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, showing potential biocidal properties against various microbes (Youssef et al., 2011).
  • In 1999, Tozkoparan et al. synthesized compounds including 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2, 3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters, demonstrating moderate anti-inflammatory activities (Tozkoparan et al., 1999).

Structural and Supramolecular Studies

  • Nagarajaiah and Begum (2014) conducted structural studies on thiazolo[3,2-a]pyrimidines, which may provide insights into the conformational features of related compounds (Nagarajaiah & Begum, 2014).

Synthesis and Characterization

  • The work by Abdellatif et al. (2014) on the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, a structurally similar group, could provide insight into the synthesis and potential anticancer activity of related compounds (Abdellatif et al., 2014).

Anticancer and Antiinflammatory Activities

  • Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, displaying anticancer and anti-5-lipoxygenase activities, suggesting potential pharmacological applications for similar compounds (Rahmouni et al., 2016).

properties

IUPAC Name

2-methyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-8-11(9-5-3-2-4-6-9)12-15-7-10(14(19)20)13(18)17(12)16-8/h2-7,16H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCKPOYFEFIAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=C(C(=O)N2N1)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001137779
Record name 4,7-Dihydro-2-methyl-7-oxo-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1204297-29-9
Record name 4,7-Dihydro-2-methyl-7-oxo-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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